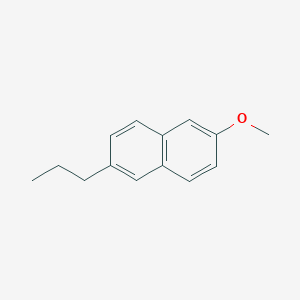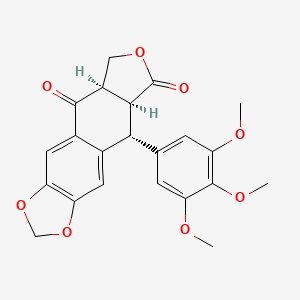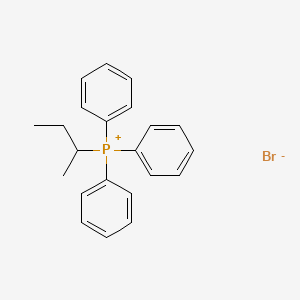
1-Fenil-3-(1H-1,2,4-triazol-1-IL)propan-1-amina
Descripción general
Descripción
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Aplicaciones Científicas De Investigación
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to interact with various targets such as β-tubulin and aromatase enzyme .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-ii enzyme .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .
Action Environment
It is known that the stability of similar compounds containing a 1,2,4-triazole moiety can be enhanced in certain reaction environments .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine are largely determined by its triazole ring. The triazole ring is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against MCF-7 and HCT-116 cancer cell lines .
Molecular Mechanism
It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding . This can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This reaction is often catalyzed by copper(I) salts.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group is substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring .
Comparación Con Compuestos Similares
1-Phenyl-3-(1H-1,2,3-triazol-1-YL)propan-1-amine: Similar structure but with a different triazole ring.
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain
Uniqueness: 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine is unique due to its specific triazole ring and the position of the phenyl and amine groups. This unique structure contributes to its specific chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-44-9 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)

